1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Vue d'ensemble

Description

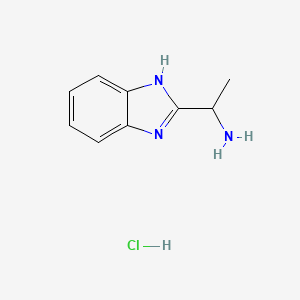

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl and a molecular weight of 197.67 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with ethylamine to introduce the ethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group and benzimidazole ring participate in oxidation reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate , yielding derivatives with modified electronic properties.

- Example :

Oxidation of the ethylamine side chain forms 1-(1H-benzimidazol-2-yl)acetic acid under acidic conditions with KMnO₄ .

Reduction Reactions

Reduction primarily targets the benzimidazole ring or substituents. Sodium borohydride (NaBH₄) and LiAlH₄ are typical reagents.

- Example :

Reduction of the imine moiety in the benzimidazole ring generates 1-(1H-benzimidazol-2-yl)ethylamine (free base).- Reagents : NaBH₄ in methanol

- Conditions : Room temperature, 2 hours

- Yield : >80%

Substitution Reactions

The primary amine undergoes nucleophilic substitution, while the benzimidazole ring participates in electrophilic substitution.

Nucleophilic Substitution

- Example : Reaction with alkyl halides (e.g., methyl iodide):

Electrophilic Substitution

- Example : Nitration at the C5 position of the benzimidazole ring :

- Reagents : HNO₃/H₂SO₄

- Conditions : 0–5°C, 1 hour

- Product : 5-Nitro-1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Condensation Reactions

The amine group reacts with aldehydes or ketones to form hydrazones or Schiff bases.

- Example : Reaction with 4-methoxybenzaldehyde :

Complexation Reactions

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes with potential catalytic or medicinal applications .

- Example : Cu(II) complex formation:

- Stoichiometry : 1:2 (metal:ligand)

- Geometry : Square planar

- Applications : Antimicrobial activity

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H12ClN3

- Molecular Weight : 197.66 g/mol

- IUPAC Name : 1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural characteristics contribute to its interactions with various biological targets.

Anticancer Activity

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride has been investigated for its anticancer properties. Studies have shown that derivatives of benzimidazole exhibit cytotoxic effects against several cancer cell lines. For instance:

- In vitro studies demonstrated that the compound interferes with tubulin polymerization, a critical process for cancer cell division and proliferation .

- It has shown effectiveness against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective qualities, making it a candidate for treating neurodegenerative diseases. Its ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology.

Antiparasitic Effects

The compound has demonstrated antiparasitic activity, particularly against Trichinella spiralis, which could be beneficial in developing treatments for parasitic infections .

Case Study 1: Anticancer Research

A study published in the Royal Society of Chemistry highlighted the synthesis of new benzimidazole derivatives, including this compound. These derivatives were tested for their ability to inhibit cancer cell growth through mechanisms involving tubulin disruption .

Case Study 2: Neuroprotective Studies

In another investigation focusing on neuroprotection, researchers explored the interaction of this compound with neurotransmitter systems. The results indicated that it could potentially mitigate neuronal damage in models of neurodegeneration, suggesting avenues for further research into its therapeutic applications.

Comparative Data Table

| Compound Name | Key Activity | Application Area |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Pharmacology, Medicinal Chemistry |

| Benzimidazole Derivatives | Cytotoxicity against cancer cell lines | Cancer Research |

| Benzimidazole-based Antiparasitics | Antiparasitic activity | Infectious Diseases |

Mécanisme D'action

The mechanism of action of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride can be compared with other benzimidazole derivatives, such as:

2-(1H-Benzimidazol-2-yl)ethanamine hydrochloride: Similar structure but with different substitution patterns on the benzimidazole ring.

2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride: Contains a benzyl group, which alters its chemical and biological properties.

Etazene (etodesnitazene): A benzimidazole derivative with potent pharmacological effects.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is a compound that has garnered significant attention due to its diverse biological activities. This article will explore its biological properties, synthesis methods, and relevant research findings, including data tables and case studies.

- Molecular Formula : C9H11N3·HCl

- Molecular Weight : Approximately 161.21 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and other polar solvents

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 12.5 |

In a study, compounds derived from benzimidazole exhibited superior antibacterial activity compared to traditional agents like ampicillin and ketoconazole, highlighting the potential of this compound as a novel antimicrobial agent .

Antiparasitic Activity

The compound has also shown effectiveness against parasitic infections. For instance, derivatives of benzimidazole have been reported to exhibit anthelmintic activity against Trichinella spiralis, outperforming conventional drugs such as albendazole and ivermectin in certain assays .

Antioxidant Activity

Recent studies have indicated that compounds related to this compound possess antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress in biological systems .

The biological activity of this compound is thought to be linked to its ability to interfere with tubulin polymerization, a critical process for cell division in both cancerous and parasitic cells. This mechanism underlies its antiproliferative effects observed in various cancer cell lines, including MCF-7 breast cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results demonstrated that this compound inhibited the growth of Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as a broad-spectrum antibacterial agent .

Case Study 2: Antiparasitic Activity

In vitro tests on encapsulated larvae of T. spiralis revealed that the benzimidazole derivatives exhibited up to 100% effectiveness in killing parasitic larvae within a short incubation period. This finding underscores the compound's potential as an effective anthelmintic agent .

Synthesis Methods

Several synthesis methods for this compound have been reported, with reflux methods yielding higher purity and yield rates. The synthesis typically involves the condensation of appropriate precursors under controlled conditions.

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74461-35-1 | |

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.